molecular formula C25H23N3O4S B14115208 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14115208
M. Wt: 461.5 g/mol
InChI Key: PKVHSFSEUWXKKB-UHFFFAOYSA-N
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Description

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of indole, thieno, and pyrimidine moieties These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thieno[3,2-d]pyrimidine core. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of renewable starting materials, would be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxo-indole derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thieno[3,2-d]pyrimidine core can interact with nucleic acids, affecting gene expression and protein synthesis. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of indole, thieno, and pyrimidine moieties, which confer a broad spectrum of biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H23N3O4S/c1-2-32-19-9-7-17(8-10-19)15-28-24(30)23-21(12-14-33-23)27(25(28)31)16-22(29)26-13-11-18-5-3-4-6-20(18)26/h3-10,12,14H,2,11,13,15-16H2,1H3

InChI Key

PKVHSFSEUWXKKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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